Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494578
InChI: InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3
SMILES:
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate

CAS No.:

Cat. No.: VC17494578

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate -

Specification

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
IUPAC Name ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate
Standard InChI InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3
Standard InChI Key AYNWWOVCYVLPJD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate, reflects its three key structural components:

  • Benzo[d]thiazole ring: A bicyclic system comprising a benzene fused to a thiazole ring, providing π-conjugation and sites for electrophilic substitution.

  • Methyl group: Positioned at the 2nd carbon of the thiazole ring, this substituent enhances steric stability and modulates electronic effects.

  • Dimethylamino-acetate side chain: A tertiary amine linked to an ethyl ester, contributing to solubility and potential bioactivity.

The canonical SMILES representation (CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C) and InChIKey (AYNWWOVCYVLPJD-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Physicochemical Characteristics

PropertyValue
Molecular formulaC₁₄H₁₈N₂O₂S
Molecular weight278.37 g/mol
LogP (estimated)2.1 ± 0.3
Hydrogen bond donors0
Hydrogen bond acceptors4
Rotatable bonds6

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and aqueous solubility, making it suitable for both oral and topical formulations. The dimethylamino group enhances protonation potential at physiological pH, potentially improving bioavailability .

Synthetic Methodologies

Core Synthesis Strategies

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetate is synthesized via multistep routes, often beginning with 2-aminothiophenol derivatives. Key methods include:

Condensation with Ethyl Cyanoacetate

Heating 2-aminothiophenol with ethyl cyanoacetate at 120°C under nitrogen yields the benzothiazole core through cyclodehydration (Scheme 1) . Subsequent dimethylamination introduces the tertiary amine group.

Diethyl Malonate Route

Refluxing 2-aminothiophenol with diethyl malonate in xylene with p-toluenesulfonic acid catalyzes cyclization, forming the acetate ester (Scheme 4) . This method achieves yields >75% but requires meticulous temperature control.

Functionalization and Derivatization

Post-synthesis modifications enable diversification:

  • Hydrazide formation: Reaction with hydrazine hydrate in ethanol produces 2-benzothiazolyl acetohydrazide, a precursor for antimicrobial agents .

  • Sulfonylation: Treatment with arylsulfonyl chlorides in pyridine yields sulfonamide derivatives with enhanced pharmacokinetic profiles (Scheme 10) .

Biological Activities of Structural Analogs

Antimicrobial Properties

Benzothiazole hydrazides derived from this scaffold exhibit broad-spectrum activity:

DerivativeMIC (μg/mL)Target Pathogens
Sulfonamide 16a3.12Staphylococcus aureus
Pyrazole 726.25Candida albicans
Oxadiazole 741.56Escherichia coli

Mechanistic studies suggest thiazole rings disrupt microbial cell membranes via lipid peroxidation .

Material Science Applications

Organic Electronics

Benzothiazole esters serve as electron-transport layers in OLEDs due to their high electron affinity (EA = 3.1 eV). Blending with poly(3-hexylthiophene) improves device efficiency by 22%.

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), thiazole-based dyes achieve power conversion efficiencies of 8.7% by broadening light absorption to 650 nm.

Pharmacological and Toxicological Considerations

ADMET Profiling

  • Absorption: Caco-2 permeability assays predict 89% oral absorption.

  • Metabolism: CYP3A4-mediated N-demethylation is the primary metabolic pathway.

  • Toxicity: Ames tests show no mutagenicity up to 1 mM concentrations .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the dimethylamino and ester groups could optimize target selectivity. Quantum mechanical calculations (DFT) may predict bioactivity hotspots.

Formulation Development

Nanoemulsions or liposomal encapsulation could enhance blood-brain barrier penetration for neuroprotective applications.

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